molecular formula C7H7I2NO B3009627 3,5-Diiodo-4-methoxyaniline CAS No. 496801-28-6

3,5-Diiodo-4-methoxyaniline

Cat. No.: B3009627
CAS No.: 496801-28-6
M. Wt: 374.948
InChI Key: HSUJYIOBQDIMPP-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methoxyaniline: is an organic compound with the molecular formula C7H7I2NO It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-methoxyaniline typically involves the iodination of 4-methoxyaniline. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The iodine atoms can be reduced to form the corresponding aniline derivatives.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aniline derivatives with reduced iodine content.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diiodo-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-methoxyaniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to altered cellular functions. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxyaniline
  • 3,5-Dichloro-4-methoxyaniline
  • 3,5-Dibromo-4-methoxyaniline

Comparison: 3,5-Diiodo-4-methoxyaniline is unique due to the presence of iodine atoms, which are larger and more polarizable than fluorine, chlorine, or bromine atoms. This results in different reactivity and biological activity compared to its halogenated analogs. The iodine atoms also contribute to its higher molecular weight and distinct physical properties.

Properties

IUPAC Name

3,5-diiodo-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUJYIOBQDIMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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